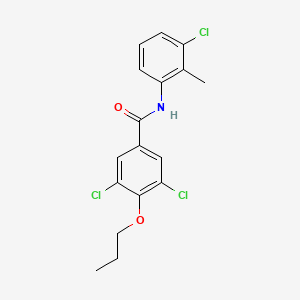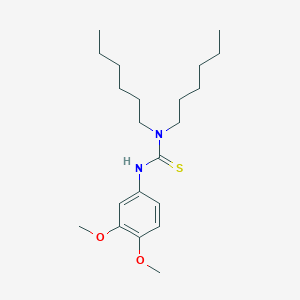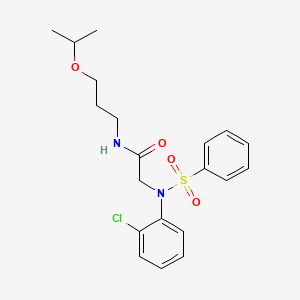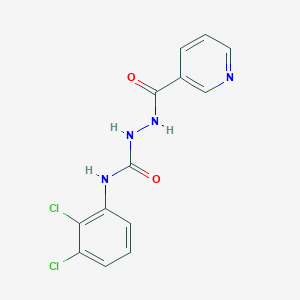
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide
Vue d'ensemble
Description
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of multiple chlorine atoms and a propoxy group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-4-propoxybenzoic acid and 3-chloro-2-methylaniline.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3,5-dichloro-4-propoxybenzoic acid is reacted with 3-chloro-2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents such as acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a propoxy group.
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzamide: Similar structure with an ethoxy group instead of a propoxy group.
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-butoxybenzamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide is unique due to its specific substitution pattern and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may impart different physicochemical properties compared to other similar compounds, affecting its solubility, stability, and interactions with molecular targets.
Propriétés
IUPAC Name |
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-3-7-23-16-13(19)8-11(9-14(16)20)17(22)21-15-6-4-5-12(18)10(15)2/h4-6,8-9H,3,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNFCNMNTXVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4113544.png)
![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113571.png)
![N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4113577.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-N-propylbenzenesulfonamide](/img/structure/B4113585.png)
![2-(4-{[(2-chlorobenzyl)thio]acetyl}piperazin-1-yl)pyrazine](/img/structure/B4113593.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4113601.png)

![N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4113614.png)
![N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B4113618.png)
![N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4113620.png)

![propan-2-yl 3-[({[5-({[(3-methylphenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4113648.png)
